Compound Description: This compound was synthesized on a kilogram scale using an environmentally friendly Suzuki-Miyaura cross-coupling reaction in water, utilizing the vitamin E-derived surfactant TPGS-750-M as a catalyst []. The process was optimized for scalability and environmental impact, as demonstrated by its Green Process Mass Intensity and Total Carbon Release [].
Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model, with phenytoin as the standard drug []. These derivatives showed varying degrees of protection against seizures, with one compound exhibiting particularly potent activity [].
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine []
Compound Description: This compound serves as a versatile multifunctional pyrimidine scaffold and is obtained through a selective reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol [].
Relevance: This compound highlights the reactivity of the 4,6-dichloro pyrimidine system, which can be selectively modified to introduce different substituents, as demonstrated by the ethoxy group at the 6-position []. This reactivity pattern is relevant to the synthesis of 4-chloro-6-(3-pyrrolidinyloxy)pyrimidine hydrochloride, suggesting potential synthetic routes for introducing the pyrrolidinyloxy substituent.
6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine []
Compound Description: These two pyrimidine derivatives served as precursors for synthesizing new pyrimidine derivatives via Suzuki cross-coupling reactions []. The synthesized compounds were evaluated for their inhibitory activity against various microbial strains, with some showing promising results [].
Compound Description: This compound was characterized using X-ray crystallography, revealing intramolecular hydrogen bonding patterns and conformational details [].
Compound Description: This series of compounds was designed based on structural similarities to mefenamic acid, a known anti-inflammatory drug []. The compounds were synthesized and evaluated for their analgesic and anti-inflammatory potential, with some showing greater potency than diclofenac sodium, a standard analgesic and anti-inflammatory drug [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of small-molecule anticancer drugs [, ]. An efficient two-step synthesis was developed to produce this compound, highlighting its importance in medicinal chemistry [, ].
Compound Description: This compound, a key intermediate in the synthesis of small-molecule anticancer drugs, incorporates a thieno[3,2-d]pyrimidine core with a 2-chloro and a 4-(3-nitrophenoxy) substituent []. A three-step synthesis was optimized for its production [].
3-Methoxy-4-chloro-5-nitrobenzonitrile []
Compound Description: This compound is a valuable intermediate in the attempted synthesis of the C9-N fragment of maytansine, a potent antitumor agent []. It has been synthesized through different routes, highlighting its significance in organic synthesis [].
Compound Description: This novel curcumin analog exhibits solvatochromism, displaying varying fluorescence properties in solvents with different polarities []. Its synthesis was achieved through a three-step reaction, and its spectroscopic characteristics were thoroughly evaluated [].
Compound Description: This compound acts as a precursor for generating various heterocyclic compounds, including pyrimidine and thiazolopyrimidine derivatives, which are then evaluated for their antiviral properties [].
Compound Description: These compounds were utilized in a 15N labeling study to investigate the mechanism of amination and isoxazole formation in reactions with liquid ammonia and potassium amide []. The results elucidated the reaction pathway, ruling out SN(ANRORC) and SN(EA) mechanisms [].
Compound Description: This compound is a significant impurity encountered in the industrial synthesis of ciprofloxacin, a widely used antibiotic []. Its physicochemical properties, including melting point, solubility, and dissociation constants, were thoroughly examined to optimize the purification process of ciprofloxacin [].
Compound Description: This compound, a β-diformyl derivative of a chloro-substituted indole, serves as a versatile building block for synthesizing various 5- and 6-membered heterocycles []. Its reactivity with arylhydrazines, ureas, thioureas, and other nitrogen-containing nucleophiles highlights its potential in producing diverse heterocyclic compounds [].
Compound Description: This compound, registered as DRC-1339, is a bird control agent registered with the U.S. Environmental Protection Agency (USEPA) []. Extensive toxicity data has been collected on this compound due to its use in managing various bird populations [].
Compound Description: This compound, with potential for blocking α2-adrenoceptors, was structurally characterized using X-ray crystallography []. The study revealed its crystal system, space group, and other crystallographic parameters [].
Compound Description: This compound serves as an intermediate in synthesizing pyrrolo[3,2-d]pyrimidines, which are structurally related to cytokinins, plant growth hormones []. Its synthesis involves reacting 4-chloro-6-methylamino-5-nitropyrimidine with diethyl malonate [].
Compound Description: This compound, a pyrrolo[3,2-d]pyrimidine derivative, represents a class of compounds related to cytokinins and serves as a valuable intermediate in their synthesis [].
Compound Description: This compound is a cytokinin analog, synthesized from a 4-chloro-5-nitropyrimidine precursor through a multistep reaction sequence [].
Compound Description: This compound is the main impurity formed during the industrial production of ciprofloxacin, an essential antibiotic []. Understanding its melting and decomposition properties is crucial for improving the crystallization and purification processes of ciprofloxacin [].
Compound Description: This compound, synthesized as a potential type 5 phosphodiesterase (PDE5) inhibitor for treating erectile dysfunction, exhibits high plasma protein binding and metabolic stability []. Its pharmacokinetic properties have been studied in rats and dogs [].
Compound Description: This compound serves as a critical intermediate in synthesizing small-molecule anticancer drugs []. A three-step synthesis from commercially available pyrimidine-2,4,6(1H,3H,5H)-trione was optimized to achieve a high yield [].
Compound Description: This uracil derivative was synthesized via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide []. The reaction involves a Pd-catalyzed carbonylation step, leading to the formation of the pyrimidine ring [].
Compound Description: This compound serves as a key starting material for synthesizing a variety of heterocyclic compounds, including thiazolopyrimidines, which are then evaluated for their analgesic and antiparkinsonian activities [].
Compound Description: This tricyclic antidepressant, known as 4-chloroimipramine hydrochloride, inhibits neuronal uptake of serotonin (5-HT) []. Its solid-state structure was studied to understand its conformational properties [].
Pyrazolo[1,5-a]pyrimidines and Imidazo[1,2-b]pyrazoles []
Compound Description: This study involved the synthesis of a series of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles containing an isoxazole moiety []. These compounds were then evaluated for their antimicrobial and antioxidant activities [].
Compound Description: This pyrimidine derivative, containing a β-chloroenaldehyde moiety, served as a versatile building block for constructing novel heterocyclic systems []. The synthesized compounds were evaluated for their antimicrobial activities [].
Compound Description: This pyrimidine derivative, containing a (pyridin-3-ylmethyl)thio moiety, was synthesized and evaluated for its antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum []. The compound showed high inhibitory activity against Botrytis cinerea [].
Compound Description: This compound, a potent sigma-1 receptor (σ1R) antagonist, showed promising antineuropathic pain activity in animal models []. It exhibited high binding affinity to σ1R and good σ-1/2 selectivity [].
Compound Description: This series of quinoline-pyrimidine hybrid compounds was synthesized and evaluated for its anticancer activity against HepG2 and KB cancer cell lines []. The compounds showed promising cytotoxicity, with some exhibiting IC50 values in the low micromolar range [].
Compound Description: This class of novel pentacyclic compounds was synthesized via a one-pot, two-step domino reaction involving cyclocondensation and N-alkylation []. These compounds exhibited strong antioxidant and antiproliferative activities, as well as fluorescence in the visible region, making them potential candidates for further biological studies [].
Compound Description: This N(9)-functionalized 7-deazapurine analog was synthesized through regioselective N-alkylation of a 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine precursor [].
Compound Description: This compound, containing a chlorine atom at the 4-position and a methoxy group at the 6-position of the pyrimidine ring, was structurally characterized using X-ray crystallography [].
Compound Description: This study investigated the structural changes upon protonation of an ylide, comparing the crystal structure of the ylide hydrochloride (the title compound) with its free ylide counterpart []. The research provided insights into the effects of protonation on bond lengths and dihedral angles within the molecule [].
Compound Description: This compound was analyzed using X-ray crystallography, revealing details about its molecular conformation, including bond lengths, bond angles, and torsion angles []. The study provided insights into the spatial arrangement of the pyrimidine and pyrazole rings and the rotational disorder of the trifluoromethyl group [].
Compound Description: MTIP is a novel, orally bioavailable corticotropin-releasing factor receptor 1 (CRF1) antagonist []. This compound demonstrated efficacy in preclinical alcoholism models by blocking excessive alcohol self-administration and reinstatement of stress-induced alcohol-seeking behavior [].
Compound Description: This series of compounds, synthesized via the Biginelli reaction, exhibited promising antimicrobial, antioxidant, anticancer, and antidiabetic properties []. The presence of electron-releasing groups enhanced their antibacterial and antioxidant activities, while electron-withdrawing groups improved their anticancer and antidiabetic potential [].
Compound Description: This compound is an N-substituted regioisomer of besifloxacin, a fluoroquinolone antibiotic. Its structure was confirmed using spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry [].
Compound Description: This study focused on the synthesis and antifungal evaluation of a new series of 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine derivatives []. Molecular docking studies revealed that some derivatives exhibited promising antifungal activity, even surpassing the activity of abacavir, a known antiviral drug [].
Compound Description: This compound, identified as a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor, exhibits potential as a treatment for inflammatory bowel disease (IBD) []. It demonstrated good pharmacokinetic properties and effectively alleviated ulcerative colitis in a mouse model [].
Compound Description: HTL14242, discovered through fragment-based and structure-based drug design, acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), a class C GPCR []. This compound represents a promising lead for developing novel therapeutics targeting mGlu5 [].
Compound Description: Two novel crystalline forms (A and B) of this compound were discovered and characterized []. These forms exhibited improved bioavailability compared to the salt form and showed promise in treating anaplastic lymphoma kinase-mediated disorders, including various cancers [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.